2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide
Description
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-11(2)6-9-16-12(19)10-18-13(20)15(17-14(18)21)7-4-3-5-8-15/h11H,3-10H2,1-2H3,(H,16,19)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWGUFYIPQEICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C(=O)C2(CCCCC2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable diamine with a diketone to form the diazaspirodecane core. This is followed by the introduction of the acetamide group through acylation reactions. The final step involves the attachment of the isopentyl group via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, pH, and solvent system to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for targeting specific diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The diazaspirodecane core plays a crucial role in its binding affinity and specificity, while the isopentyl group may enhance its lipophilicity and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
- 4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
- Methyl 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate
Uniqueness
Compared to similar compounds, 2-(2,4-Dioxo-1,3-diazaspiro[45]decan-3-yl)-N-isopentylacetamide stands out due to the presence of the isopentyl group, which can significantly influence its chemical properties and biological activity
Biological Activity
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the class of spirohydantoins, which are known for their diverse pharmacological properties.
Chemical Structure
The molecular structure of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide includes a spirocyclic framework characterized by a diazaspirodecane core. The presence of the dioxo and acetamide groups contributes to its reactivity and biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide |
| Molecular Formula | C₁₆H₂₁N₃O₃ |
| Molecular Weight | 303.36 g/mol |
| CAS Number | Not explicitly listed |
The biological activity of this compound primarily arises from its interaction with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. The spirohydantoin core is known for its ability to modulate biological functions through enzyme inhibition or receptor binding, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds within the spirohydantoin class exhibit significant antimicrobial activity. Preliminary studies suggest that 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Activity
There is growing interest in the anticancer potential of spirocyclic compounds. Some studies have reported that similar compounds demonstrate cytotoxic effects against various cancer cell lines. The specific mechanisms may involve apoptosis induction or cell cycle arrest, although detailed studies focusing on this compound are still limited.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several spirohydantoin derivatives against gram-positive and gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that modifications to the core structure could enhance activity.
Investigation into Anticancer Properties
In vitro assays have been conducted using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results showed that these compounds could induce apoptosis in a dose-dependent manner. Further research is necessary to elucidate the specific pathways involved.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester | Antimicrobial | Similar structural features |
| 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione | Anticancer | Exhibits cytotoxicity against cancer cells |
Q & A
Q. What are the standard synthetic routes for 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the spirocyclic core via cyclization of hydantoin derivatives or diazaspiro precursors. For example:
Core formation: Cyclization of hydantoin intermediates using reagents like phosgene or carbonyldiimidazole under anhydrous conditions .
Functionalization: Introduction of the isopentylacetamide group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
Purification: Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key challenges include optimizing reaction yields for sterically hindered intermediates and minimizing side reactions during cyclization.
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
- NMR spectroscopy: H and C NMR to confirm proton environments and carbon frameworks (e.g., spirocyclic ring protons at δ 1.8–2.5 ppm) .
- Mass spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 323.17) .
- X-ray crystallography: Single-crystal diffraction (using SHELXL for refinement) to resolve the spirocyclic geometry and hydrogen-bonding networks (e.g., P2/c space group, β-angle ~98–105°) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer: Initial screening focuses on target-agnostic assays:
- Antimicrobial activity: Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC determination via broth microdilution .
- Enzyme inhibition: Fluorescence-based assays (e.g., protease or kinase inhibition) to identify potential biochemical targets .
- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced Research Questions
Q. How can contradictions in crystallographic data for spirocyclic compounds like this one be resolved?
- Methodological Answer: Discrepancies in unit cell parameters or hydrogen-bonding patterns can arise due to polymorphism or solvent effects. Strategies include:
- Multi-temperature XRD: Collect data at 100 K and 298 K to assess thermal stability and dynamic disorder .
- Complementary spectroscopy: Correlate XRD data with solid-state NMR or IR spectroscopy to validate hydrogen-bond donor/acceptor sites .
- Computational validation: DFT calculations (e.g., Gaussian09) to compare experimental and theoretical bond lengths/angles .
Q. What advanced strategies optimize the compound's pharmacokinetic profile for CNS-targeted applications (e.g., anticonvulsant studies)?
- Methodological Answer: To enhance blood-brain barrier (BBB) penetration:
Lipophilicity optimization: Introduce electron-withdrawing groups (e.g., fluorine) to adjust logP values (target: 2–3) while retaining spirocyclic rigidity .
Prodrug design: Synthesize ester derivatives (e.g., tert-butyl esters) for improved solubility and in vivo hydrolysis .
In silico modeling: Molecular dynamics (MD) simulations (e.g., GROMACS) to predict BBB permeability and P-glycoprotein interactions .
Q. How do substituents on the spirocyclic ring influence biological activity?
- Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation:
- Substituent libraries: Synthesize derivatives with methyl, fluoro, or methoxy groups at the 8-position of the spiro ring .
- Biological testing: Compare IC values in enzyme inhibition assays (e.g., COX-2 or GABA transaminase) to identify key pharmacophores .
- Crystallographic analysis: Resolve binding modes via protein-ligand co-crystallography (e.g., with human serum albumin) to map steric and electronic interactions .
Q. What methodologies address contradictory results in antimicrobial vs. cytotoxic activity data?
- Methodological Answer: To resolve conflicts between efficacy and toxicity:
- Selectivity index (SI) calculation: SI = IC(cytotoxicity)/MIC(antimicrobial). Prioritize compounds with SI >10 .
- Mechanistic studies: RNA-seq or proteomics to identify off-target effects in mammalian cells .
- Dose-response refinement: Use Hill slope analysis to differentiate between specific and non-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
